N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-31(28,29)19-9-4-16(5-10-19)6-11-22(26)24-18-8-7-17-12-13-25(20(17)15-18)23(27)21-3-2-14-30-21/h2-5,7-10,14-15H,6,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTYIBXZVNNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The retrosynthetic approach divides the molecule into three key fragments:
- Indoline-6-amine : Serves as the central scaffold.
- Furan-2-carbonyl chloride : For acylation at the indoline’s 1-position.
- 3-(4-(Methylsulfonyl)phenyl)propanoic acid : Provides the propanamide side chain.
A convergent synthesis strategy is favored, wherein the indoline core is functionalized sequentially before final coupling. Critical considerations include:
- Protection-deprotection of the indoline’s 6-amino group during acylation.
- Solvent selection to ensure solubility of intermediates (e.g., dimethylformamide, dichloromethane).
- Coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or dicyclohexylcarbodiimide (DCC).
Stepwise Synthesis and Methodological Details
Synthesis of 1-(Furan-2-carbonyl)indolin-6-amine
Step 1: Protection of Indolin-6-amine
Indolin-6-amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine as a base. This yields Boc-protected indolin-6-amine, preventing unwanted side reactions during subsequent steps.
Step 2: Acylation at the 1-Position
The Boc-protected indoline reacts with furan-2-carbonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, facilitating the formation of 1-(furan-2-carbonyl)-N-Boc-indolin-6-amine.
Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 1-(furan-2-carbonyl)indolin-6-amine as a free amine.
Key Data:
Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid
Step 1: Sulfonation of Toluene Derivative
4-Methylthiotoluene is oxidized to 4-(methylsulfonyl)toluene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
Step 2: Friedel-Crafts Acylation
The sulfonated toluene undergoes Friedel-Crafts acylation with acryloyl chloride in the presence of aluminum trichloride (AlCl₃), forming 3-(4-(methylsulfonyl)phenyl)propanoyl chloride.
Step 3: Hydrolysis to Carboxylic Acid
The acyl chloride is hydrolyzed using aqueous sodium hydroxide (2M) to yield 3-(4-(methylsulfonyl)phenyl)propanoic acid.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | mCPBA, DCM, 0°C | 88% | δ₁H: 3.10 (s, SO₂CH₃) |
| 2 | AlCl₃, acryloyl chloride | 76% | IR: 1680 cm⁻¹ (C=O) |
| 3 | NaOH, H₂O | 95% | δ₁H: 12.10 (s, COOH) |
Amide Bond Formation
The final step couples 1-(furan-2-carbonyl)indolin-6-amine with 3-(4-(methylsulfonyl)phenyl)propanoic acid using HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at room temperature. The reaction is monitored via thin-layer chromatography (TLC) and purified via silica gel column chromatography (ethyl acetate/hexane, 7:3).
Key Data:
| Parameter | Value |
|---|---|
| Coupling reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction time | 12 hours |
| Yield | 78% |
| Purity (HPLC) | >98% |
Optimization Challenges and Solutions
- Low Acylation Yields : Early attempts using DCC resulted in <50% yield due to steric hindrance at the indoline’s 1-position. Switching to furan-2-carbonyl chloride with DCM as solvent improved efficiency.
- Sulfonation Side Reactions : Over-oxidation of the methylthio group was mitigated by controlling mCPBA stoichiometry (1.2 equiv) and maintaining low temperatures.
- Purification Difficulties : The final compound’s polarity necessitated gradient elution (0–5% methanol in DCM) during column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring and indoline moiety can undergo oxidation reactions. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at various functional groups, such as the carbonyl or sulfonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and furan rings. Halogenation or nitration reactions are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group could produce the corresponding alcohol.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide exhibits significant biological activities, including:
-
Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Mechanisms include:
- Cell cycle arrest
- Induction of reactive oxygen species (ROS), leading to oxidative stress and cell death
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in modulating inflammatory responses, suggesting potential therapeutic use in inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have indicated effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
Case Studies
- Antimicrobial Efficacy : A clinical study tested the compound against resistant strains of Staphylococcus aureus, revealing significant antibacterial activity and synergistic effects when combined with conventional antibiotics.
- Cancer Treatment : Another study explored its use in combination therapy for lung cancer patients, showing improved patient outcomes when used alongside standard chemotherapy agents.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indoline moieties may facilitate binding to active sites, while the sulfonyl group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylsulfonylphenyl Group: Role in Solubility and Binding
The methylsulfonyl group in the target compound is a critical pharmacophore. Similar sulfonyl-containing analogs include:
- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (): This compound, part of a patented series, highlights the methylsulfonyl group’s role in improving solubility and receptor affinity, likely via hydrogen bonding or dipole interactions .
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Features a sulfamoyl group (SO₂NH-pyridinyl) instead of methylsulfonyl.
Key Insight : Methylsulfonyl groups balance solubility and stability better than sulfamoyl analogs, making them preferable in drug-like molecules .
Amide Linkers: Stability and Conformational Effects
The propanamide linker in the target compound is compared to:
- N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (): This analog uses a propanamide chain linked to a quinoline derivative.
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide derivatives (): These compounds feature bulkier isoindolinone groups, which may restrict conformational flexibility compared to the target’s indolin-furan system .
Key Insight : The indolin-propanamide architecture offers moderate rigidity and adaptability, optimizing interactions with diverse targets.
Furan-2-carbonyl vs. Other Heterocycles
The furan-2-carbonyl substituent in the target compound is compared to:
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): This compound includes a fused furopyridine ring. The furan oxygen enhances electron density, facilitating interactions with charged residues in enzyme active sites .
- 3-Chloro-N-phenyl-phthalimide (): A phthalimide with a chloro substituent. While structurally distinct, its isoindoline-1,3-dione core shares aromaticity with the indolin group, albeit with different electronic properties .
Key Insight : Furan derivatives provide a balance of electron-richness and metabolic resistance, outperforming bulkier heterocycles in certain contexts.
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole Moiety : Known for its diverse biological activities.
- Furan-2-carbonyl Group : Contributes to the compound's reactivity and potential pharmacological effects.
- Methylsulfonyl Phenyl Group : Enhances solubility and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 420.50 g/mol.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range (10-20 µM) .
- Another investigation highlighted its ability to inhibit tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bactericidal Effects : Research indicates that it possesses bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .
- Mechanism : The antimicrobial action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell death .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity:
- Efficacy Against Fungi : It was effective against Candida albicans, showing MIC values comparable to standard antifungal agents like fluconazole .
- Biofilm Inhibition : Notably, it inhibited biofilm formation at sub-MIC concentrations, indicating its potential in treating biofilm-associated infections .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results indicated a dose-dependent reduction in cell viability after 48 hours, with significant apoptosis observed via flow cytometry analysis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Basic: What are the established synthetic routes for this compound, and how can their efficiency be validated?
Answer:
The synthesis of this compound likely follows multi-step protocols involving indoline functionalization, furan-2-carbonyl coupling, and propanamide linkage. Key steps include:
- Indoline protection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during furan-2-carbonyl coupling .
- Sulfonamide formation : Reaction of 4-(methylsulfonyl)phenyl groups with propanamide precursors under nucleophilic conditions .
- Validation : Efficiency is assessed via HPLC purity analysis (>95%), yield optimization (e.g., 76% yield in analogous sulfonamide syntheses ), and spectroscopic confirmation (1H/13C NMR, FTIR for carbonyl/sulfonyl groups).
Advanced: How can researchers optimize synthesis conditions to improve yield and purity?
Answer:
Optimization requires Design of Experiments (DoE) and flow chemistry techniques to minimize side reactions:
- DoE parameters : Vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing decomposition risks in exothermic steps (e.g., sulfonylation) .
- In-line analytics : Use LC-MS or FTIR probes to monitor intermediate formation and adjust conditions in real time .
Basic: What spectroscopic techniques are recommended for structural elucidation?
Answer:
- 1H/13C NMR : Confirm indoline, furan, and propanamide moieties (e.g., aromatic protons at δ 6.5–8.5 ppm, sulfonyl group at ~δ 3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C24H23N3O5S requires m/z 489.1365) .
- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) functional groups .
Advanced: How can discrepancies in biological activity data across studies be addressed?
Answer:
- Comparative assays : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize activity measurements .
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) .
- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and validate target specificity .
Basic: What is the molecular target of this compound, and how is it identified?
Answer:
While the exact target is unspecified in available literature, identification strategies include:
- Virtual screening : Molecular docking against kinase or GPCR libraries using software like AutoDock Vina .
- Pull-down assays : Immobilize the compound on beads and incubate with cell lysates to isolate bound proteins for mass spectrometry .
- Gene knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines lacking suspected targets .
Advanced: What strategies enhance selectivity toward the intended target?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified indoline or sulfonyl groups to probe steric/electronic effects .
- Crystallography : Resolve co-crystal structures of the compound bound to its target to guide rational design (e.g., optimizing hydrogen bonds with active-site residues) .
- Off-target profiling : Screen against panels of related enzymes/receptors (e.g., kinase families) to identify and mitigate cross-reactivity .
Basic: How can the compound’s stability under various conditions be assessed?
Answer:
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : Track degradation products via UHPLC-PDA and identify using HRMS/MS .
- Kinetic modeling : Calculate shelf-life using Arrhenius equations for temperature-dependent decay .
Advanced: How can contradictions in solubility data across studies be resolved?
Answer:
- Standardized protocols : Use shake-flask method (saturation solubility in buffered solutions) or HPLC-based solubility assays .
- Polymorph screening : Characterize crystalline vs. amorphous forms via XRPD and DSC , as solubility varies with solid-state structure .
- Co-solvent systems : Test solubility in DMSO/PBS mixtures to mimic physiological conditions .
Basic: What analytical methods are used for purity assessment?
Answer:
- HPLC-UV/ELSD : Quantify impurities using C18 columns and gradient elution (e.g., 5–95% acetonitrile in water) .
- Elemental analysis (EA) : Confirm C, H, N, S content (e.g., theoretical C: 58.59%, H: 4.81% for C24H23N3O5S ).
- TLC : Rapid screening with silica plates and UV/iodine visualization .
Advanced: How do substituents on the indoline or sulfonyl groups impact bioactivity?
Answer:
- Electron-withdrawing groups : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .
- Steric effects : Introduce bulky substituents (e.g., isopropyl) on the indoline ring to improve target binding .
- Comparative SAR : Synthesize analogs from (e.g., chloro vs. nitro substituents) and test in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
